benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Description
Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications.
Properties
IUPAC Name |
benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c23-20(28-18-19-4-2-1-3-5-19)22-8-12-26-16-14-24-10-6-21-7-11-25-15-17-27-13-9-22/h1-5,21H,6-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUTECSTHBOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines replace the benzyl group, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions and catalysis.
Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems, where its ability to encapsulate metal ions can be utilized to transport therapeutic agents.
Industry: Utilized in the extraction and separation of metal ions from mixtures, aiding in the purification of metals and the recycling of industrial waste.
Mechanism of Action
The mechanism of action of benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether oxygen atoms and nitrogen atoms in the ring structure coordinate with metal ions, creating a stable complex. This complexation can influence various biochemical and chemical processes, such as enzyme activities and catalytic reactions. The molecular targets include metal ions like calcium, magnesium, and transition metals, which are essential for numerous biological and chemical functions.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A parent compound without the benzyl and carboxylate groups, used in similar applications but with different complexation properties.
1,10-Diaza-18-crown-6: A similar crown ether with a slightly different ring structure, used for complexation with metal ions.
Benzo-15-crown-5: Another crown ether with a benzene ring, used for complexation with smaller metal ions like sodium and potassium.
Uniqueness
Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct complexation properties and reactivity. The presence of the benzyl and carboxylate groups enhances its ability to form stable complexes with a wider range of metal ions, making it more versatile in various applications compared to its similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
